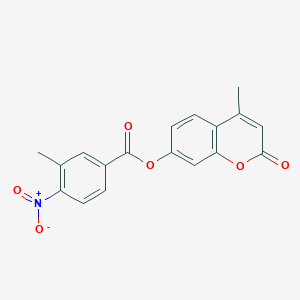
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been studied extensively for its therapeutic potential in various diseases. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been tested in vitro and in vivo for its effectiveness in inhibiting tumor growth and reducing oxidative stress.
Wirkmechanismus
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in inflammation and cancer growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. The compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, which is the growth of new blood vessels that support tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate in laboratory experiments is its high potency and specificity. The compound has been optimized for its therapeutic potential and has been shown to be effective in low concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and testing the compound.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate. One area of interest is the development of new derivatives and analogs of the compound that may have improved therapeutic properties. Another area of research is the identification of specific targets and pathways that are affected by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate is a chemical compound that has shown promise in its therapeutic potential for various diseases. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the compound's potential and to develop new derivatives for clinical use.
Synthesemethoden
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 4-methylcoumarin, which is then reacted with 3-methyl-4-nitrobenzoic acid to form the final product. The synthesis process has been optimized to ensure high yield and purity of the compound.
Eigenschaften
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-10-8-17(20)25-16-9-13(4-5-14(10)16)24-18(21)12-3-6-15(19(22)23)11(2)7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPXEHMYLYDIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-4-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-piperidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5686574.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)
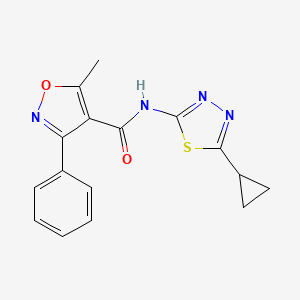

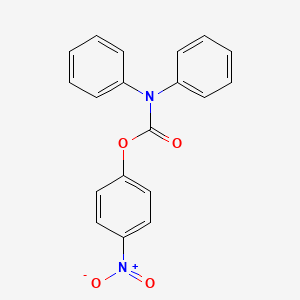
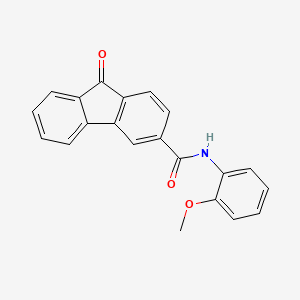
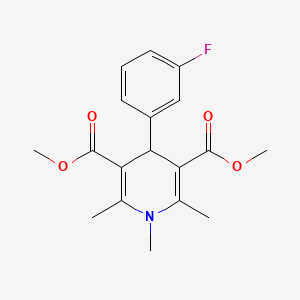
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)
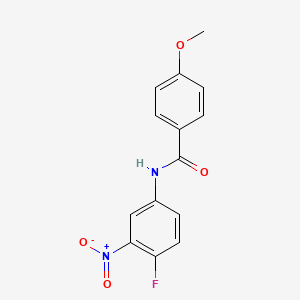
![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

